molecular formula C13H16N+ B428544 2,3-Diethylisoquinolinium

2,3-Diethylisoquinolinium

Cat. No.: B428544
M. Wt: 186.27g/mol
InChI Key: TWSMNXKCKDPAEY-UHFFFAOYSA-N
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Description

2,3-Diethylisoquinolinium is a specialized ionic liquid and versatile building block in organic synthesis and medicinal chemistry research. Isoquinolinium salts are pivotal intermediates for constructing complex three-dimensional nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery due to their improved solubility and enhanced target selectivity compared to flat aromatic structures . These frameworks are fundamental to expanding chemical space and are found in numerous bioactive molecules with a broad range of pharmacological activities . This reagent serves as a key precursor in dearomative cascade annulations and cycloaddition reactions, enabling the efficient transformation of two-dimensional molecular frameworks into three-dimensional architectures . Such transformations are crucial for synthesizing saturated N-heterocycles, including caged tertiary amine motifs and natural product cores, which are highly relevant for the development of new therapeutic agents and functional materials . The structural properties of this compound make it particularly valuable for exploring novel synthetic pathways in the development of anticancer, anti-inflammatory, and antimicrobial compounds, leveraging the well-documented biological importance of the isoquinoline core . This product is intended for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N+

Molecular Weight

186.27g/mol

IUPAC Name

2,3-diethylisoquinolin-2-ium

InChI

InChI=1S/C13H16N/c1-3-13-9-11-7-5-6-8-12(11)10-14(13)4-2/h5-10H,3-4H2,1-2H3/q+1

InChI Key

TWSMNXKCKDPAEY-UHFFFAOYSA-N

SMILES

CCC1=CC2=CC=CC=C2C=[N+]1CC

Canonical SMILES

CCC1=CC2=CC=CC=C2C=[N+]1CC

Origin of Product

United States

Synthetic Strategies and Methodologies for 2,3 Diethylisoquinolinium and Its Analogues

Direct Quaternization Approaches for 2,3-Diethylisoquinolinium Synthesis

Direct quaternization is the most straightforward conceptual approach to synthesizing N-substituted isoquinolinium salts. This method involves the alkylation of a pre-existing isoquinoline (B145761) or substituted isoquinoline molecule. For a disubstituted compound like this compound, this strategy would ideally involve sequential ethylation at the nitrogen (N-2) and carbon (C-3) positions.

Alkylation Mechanisms and Regioselectivity Considerations

The synthesis of a 2-alkylisoquinolinium salt is typically achieved through the Menshutkin reaction, where the lone pair of electrons on the isoquinoline nitrogen atom acts as a nucleophile, attacking an electrophilic alkyl halide in a standard S_N2 reaction. mdpi.compressbooks.pub This N-alkylation, or quaternization, is generally efficient and forms the basis for producing a wide array of N-substituted isoquinolinium salts. mdpi.commmsl.czresearchgate.net

However, the subsequent C-alkylation of the now-formed 2-ethylisoquinolinium salt presents significant regioselectivity challenges. The introduction of a positive charge on the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic attack, particularly at the C-1 position, and increases the acidity of the ring protons, most notably the C-1 proton. shahucollegelatur.org.inthieme-connect.de Direct electrophilic C-3 ethylation on the electron-deficient 2-ethylisoquinolinium ring is therefore not a feasible pathway.

Alternative strategies involving the functionalization of the neutral isoquinoline ring prior to quaternization must consider the inherent reactivity of the scaffold. Electrophilic aromatic substitution (SEAr) on isoquinoline preferentially occurs on the benzenoid ring, while nucleophilic substitution (SNAr) targets the pyridinoid ring. imperial.ac.uk Metal-free C-4 alkylation has been demonstrated using a temporary dearomatization strategy, highlighting that specific positions can be targeted under particular conditions, though this does not directly address C-3 functionalization. researchgate.netacs.org

Optimization of Reaction Conditions and Precursor Reactivity

The direct N-alkylation of isoquinoline to form a 2-alkylisoquinolinium salt is a well-established reaction. Optimization focuses on typical S_N2 reaction parameters to achieve high yields. Key variables include the choice of solvent, temperature, and the nature of the alkylating agent. Solvents such as acetonitrile (B52724) or ethanol (B145695) are commonly used, although solvent-free conditions have also been successfully employed. mdpi.commmsl.czresearchgate.net Reactions are often conducted at elevated temperatures, ranging from refluxing in ethanol to heating at 130 °C in a sealed vessel, for periods that can extend from several hours to days. mdpi.comresearchgate.netmdpi.com

The reactivity of the ethylating agent follows the expected trend for S_N2 reactions, with ethyl iodide being more reactive than ethyl bromide, which is in turn more reactive than ethyl chloride. The choice of precursor is critical; for the synthesis of this compound via this route, the starting material would need to be 3-ethylisoquinoline (B176333), which would then be N-ethylated using an ethyl halide.

Table 1: Representative Conditions for N-Alkylation of Isoquinoline and Derivatives

Alkylating Agent Solvent Temperature Time Yield Reference
Bromoalkanes (C6-C18) None 130 °C 21-24 h Moderate to High mdpi.com
1-Bromoalkanes (C8-C20) Ethanol Reflux 50 h Not specified researchgate.net
Methyl 5-O-tosyl-ribofuranoside None 70 °C 216 days 72% mdpi.com

This interactive table summarizes various reported conditions for the N-alkylation of isoquinoline, demonstrating the range of applicable parameters.

Multi-Step Synthetic Pathways Incorporating Isoquinoline Scaffolds

Given the challenges of direct C-3 alkylation on a pre-quaternized isoquinoline, multi-step syntheses that construct the desired 2,3-disubstituted pattern from the ground up are often more viable. These pathways involve creating a 3-ethylisoquinoline intermediate through cyclization reactions, which is then subjected to N-quaternization.

Precursor Functionalization and Cyclization Routes

Several classic and modern cyclization strategies can be adapted to synthesize a 3-ethylisoquinoline core.

Bischler-Napieralski and Pictet-Spengler Reactions: These are foundational methods for creating dihydroisoquinoline and tetrahydroisoquinoline rings, respectively, from phenylethylamine precursors. shahucollegelatur.org.in By choosing a precursor derived from propiophenone, an ethyl group can be positioned to become the C-3 substituent after cyclization, subsequent oxidation to the aromatic isoquinoline, and final N-ethylation.

Transition Metal-Catalyzed Cyclizations: Modern methods offer high efficiency and regioselectivity. Nickel-catalyzed cyclization of o-haloketimines with alkynes is a powerful tool for building 1,3,4-trisubstituted isoquinolines. researchgate.net Similarly, rhodium(III)-catalyzed oxidative annulation between aldimines and alkynes like 1-butyne (B89482) can directly install a C-3 ethyl group onto the isoquinoline skeleton. researchgate.netrsc.orgresearchgate.net These methods generate the substituted isoquinoline, which can be easily quaternized in a subsequent step.

Table 2: Selected Multi-Step Strategies for Substituted Isoquinoline Synthesis

Method Precursors Catalyst/Reagents Product Type Reference
Bischler-Napieralski N-Acyl-β-phenylethylamine Dehydrating agent (e.g., POCl₃) 3,4-Dihydroisoquinoline shahucollegelatur.org.in
Ni-Catalyzed Cyclization o-Haloketimines, Alkynes NiBr₂(PPh₃)₂, Zn 1,3,4-Trisubstituted Isoquinoline researchgate.net

This interactive table outlines key multi-step synthetic strategies that can be employed to construct the core structure of substituted isoquinolines.

Stereochemical Control in this compound Formation

The final product, this compound, is an aromatic, achiral molecule. Therefore, stereochemical control is not a concern for the synthesis of this specific compound. However, for the synthesis of its analogues, particularly those existing as partially or fully saturated dihydro- or tetrahydroisoquinolines, stereochemistry is a critical consideration.

In synthetic pathways that proceed through non-aromatic intermediates, such as the Pictet-Spengler or Bischler-Napieralski reactions followed by reduction, stereocenters can be generated. The relative and absolute stereochemistry of these centers can be influenced by using chiral catalysts, auxiliaries, or chirally-resolved starting materials. While any such stereocenters at the C-3 or C-4 positions would be lost upon oxidation to the final aromatic isoquinolinium salt, this control is paramount for producing structurally complex and stereochemically defined analogues.

Novel Synthetic Techniques for Quaternary Isoquinolinium Salts

The field of heterocyclic synthesis is continuously evolving, with new methodologies providing more efficient, sustainable, and atom-economical routes to complex molecules.

Transition-Metal-Catalyzed C-H Activation: Rhodium(III) and Iridium(III) catalysts have enabled the direct formation of isoquinolinium salts through C-H activation and [4+2] annulation of imines with alkynes. rsc.org These reactions construct the heterocyclic core and install substituents in a single, highly efficient step, often under mild conditions and in environmentally benign solvents like ethanol. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. It has been applied to the functionalization of N-alkyl isoquinolinium salts, demonstrating a sustainable approach for reactions like aerobic oxidation and 1,4-bisfunctionalization without external photocatalysts. scribd.com Such methods could potentially be adapted for novel C-C bond formations.

Dearomatization Strategies: Recent advances include the temporary dearomatization of nitrogen heterocycles to enable functionalization at otherwise unreactive positions. acs.org For instance, isoquinolines have been alkylated at the C-4 position through an acid-catalyzed process that proceeds via a dihydroisoquinoline intermediate before rearomatization. acs.org While this targets a different position, the underlying principle of leveraging the reactivity of dearomatized intermediates represents a promising area for developing new synthetic routes to uniquely substituted isoquinolinium salts.

Visible-Light-Mediated Synthetic Transformations

Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis due to their mild conditions and unique reaction pathways. nih.govrsc.org These methods often rely on photoredox catalysis to generate reactive intermediates. rsc.org In the context of isoquinolinium-related structures, light-mediated cyclizations can selectively produce substituted quinolines and tetrahydroquinolines. nih.gov

Mechanistic studies show that imine and iminium intermediates, which are structurally related to isoquinolinium ions, play a crucial role by absorbing visible light to enter reactive excited states. nih.gov While direct synthesis of this compound using these methods is not explicitly detailed in the reviewed literature, the principles can be applied to the synthesis of related heterocyclic systems. For example, the condensation of 2-vinylanilines with conjugated aldehydes followed by a light-mediated cyclization demonstrates excellent functional group tolerance and site selectivity. nih.gov In some cases, an iridium photocatalyst is used to facilitate the synthesis of quinoline (B57606) derivatives. nih.gov

The table below summarizes a visible-light-mediated synthesis of substituted quinolines, demonstrating the potential of this approach for related heterocyclic compounds.

Table 1: Visible-Light-Mediated Synthesis of Quinolines Data derived from studies on related quinoline syntheses.

Entry Aldehyde Substrate Aniline Substrate Product Yield
1 Cinnamaldehyde 2-Vinylaniline 2-Styrylquinoline High

One-Pot Synthesis of Isoquinolinium Derivatives

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, reducing waste and saving time. frontiersin.orgmdpi.com Several one-pot methods have been developed for synthesizing heterocyclic compounds, including derivatives of isoquinoline. frontiersin.orgderpharmachemica.com

A nickel-catalyzed, three-component reaction of o-halobenzaldehydes, amines, and alkynes provides a direct, one-pot route to isoquinolinium salts. sci-hub.se For example, combining o-iodobenzaldehyde, p-toluidine, and 3-hexyne (B1328910) in the presence of a nickel catalyst and zinc powder results in the formation of the corresponding isoquinolinium salt in 91% yield. sci-hub.se This method is notable for its ability to generate N-aryl substituted salts, which are difficult to access through traditional means. sci-hub.se

The table below details the results of a one-pot, nickel-catalyzed synthesis of various isoquinolinium salts.

Table 2: Nickel-Catalyzed One-Pot Synthesis of Isoquinolinium Salts

Entry Amine Alkyne Product Yield (%)
1 p-Toluidine Diphenylacetylene 2-(p-Tolyl)-1,3,4-triphenylisoquinolinium iodide 93
2 p-Toluidine 3-Hexyne 3,4-Diethyl-1-phenyl-2-(p-tolyl)isoquinolinium iodide 91
3 Aniline 1-Phenyl-1-propyne 3-Methyl-1,4-diphenyl-2-phenylisoquinolinium iodide 89
4 Benzylamine Diphenylacetylene 2-Benzyl-1,3,4-triphenylisoquinolinium iodide 95

Adapted from Cheng, C.-H. et al. sci-hub.se

Scalability and Efficiency in this compound Production

Visible-light-mediated reactions have been successfully performed on a gram scale in both batch and flow reactors, highlighting their synthetic utility. nih.gov Similarly, metal-free electrochemical dihydroxylation has been scaled up to the gram level, proving its viability for producing larger quantities of material. nih.gov One-pot procedures, such as the iodine/DMSO-catalyzed synthesis of 1,2,3-thiadiazoles, have also shown good scalability, indicating that complex molecules can be efficiently produced in larger batches. frontiersin.org The nickel-catalyzed synthesis of isoquinolinium salts is presented as an efficient method, with high yields reported for various substrates, suggesting its potential for scalable production. sci-hub.se

Reaction Mechanisms and Transformative Chemistry of 2,3 Diethylisoquinolinium

Electrophilic and Nucleophilic Reactivity at the Isoquinolinium Cation

The inherent positive charge on the nitrogen atom of the isoquinolinium ring system renders the C1 and C3 positions susceptible to nucleophilic attack. Conversely, the aromatic rings can undergo electrophilic substitution, although the electron-deficient nature of the pyridinium (B92312) ring deactivates it towards such reactions. The presence of diethyl groups at the 2 and 3 positions further influences the electronic and steric environment, thereby modulating its reactivity.

Radical Addition and Coupling Strategies

Radical reactions provide a powerful tool for the functionalization of heterocyclic compounds like 2,3-diethylisoquinolinium. These strategies often involve the generation of radical species that can add to the electron-deficient isoquinolinium core or couple with other radical partners.

One common approach involves the use of radical initiators to generate radicals from suitable precursors. These radicals can then add to the C1 position of the isoquinolinium salt. For instance, the addition of alkyl radicals, generated from alkyl halides, to isoquinolinium salts has been reported. Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals for such additions. nih.gov

Radical-radical coupling reactions offer another avenue for forming new carbon-carbon bonds. nih.govmdpi.com These reactions typically involve the simultaneous generation of two radical species that then combine. For example, a metal-free radical dehydrogenative cross-coupling reaction has been reported for the synthesis of 2,3-dicarbonylquinoline derivatives. rsc.org This type of strategy could potentially be adapted for the functionalization of this compound. The choice of oxidant and reaction conditions is crucial for controlling the desired coupling process and avoiding unwanted side reactions. rsc.orgbeilstein-journals.orgnih.gov

The table below summarizes some radical addition and coupling strategies that could be applicable to this compound, based on analogous systems.

Reaction TypeRadical SourceCatalyst/InitiatorPotential Product
Radical AdditionAlkyl HalidesPhotoredox Catalyst (e.g., Ru(bpy)₃Cl₂)1-Alkyl-2,3-diethylisoquinoline derivatives
Radical CouplingEnaminones and Glycine DerivativesK₂S₂O₈Functionalized 2,3-diethylisoquinoline derivatives
Radical AdditionDihydroquinoxalin-2-onesPhotoredox Catalyst (e.g., Ru(bpy)₃Cl₂)Hybrid molecules containing isoquinoline (B145761) and quinoxalinone moieties nih.gov
Radical AdditionIsocyanidesAIBNImino-functionalized isoquinoline derivatives beilstein-journals.org

Table 1: Examples of Radical Addition and Coupling Strategies

Cyclization Pathways of Isoquinolinium Salts

Intramolecular cyclization of isoquinolinium salts provides a versatile route to fused heterocyclic systems. mdpi.comrsc.org These reactions often involve the presence of a nucleophilic moiety tethered to the isoquinolinium core, which can attack a position on the isoquinolinium ring or a pendant electrophilic group.

For instance, N-alkenylisoquinolinium salts can undergo intramolecular cyclization to form various polycyclic nitrogen-containing heterocycles. These cyclizations can be promoted by various catalysts, including transition metals and Lewis acids. researchgate.net The regioselectivity of the cyclization is often influenced by the nature of the tether and the reaction conditions.

Another strategy involves the intramolecular trapping of an iminium salt intermediate, which can be generated from a suitable precursor. rsc.org This approach has been used for the rapid construction of quindoline (B1213401) derivatives and could be adapted for the synthesis of novel fused systems derived from this compound. rsc.org

Furthermore, oxidative cyclization reactions mediated by hypervalent iodine reagents have been employed for the synthesis of spirocyclic compounds and other complex heterocyclic architectures. beilstein-journals.orgbeilstein-journals.org These reactions proceed through the formation of a highly reactive intermediate that undergoes subsequent cyclization.

The table below highlights some cyclization pathways involving isoquinolinium salts.

Cyclization TypeStarting MaterialCatalyst/ReagentProduct Type
Intramolecular C-H AminationN-Arylisoquinolinium SaltsElectrochemicalFused N-Heterocycles nih.gov
Tandem Addition/Cyclizationo-Imino-benzonitriles and AminesRare Earth Metal ComplexesDihydroquinazolinimines rsc.org
Oxidative Cyclization2-(3-Butenyl)quinazolin-4(3H)-onesPIFADihydropyrrolo[1,2-a]quinazolin-5(1H)-ones beilstein-journals.org
(4+1) CyclizationPyridinium 1,4-Zwitterions and Propiolic Acid Derivatives-Indolizine Derivatives mdpi.com

Table 2: Cyclization Pathways of Isoquinolinium Salts

Oxidative Transformations Involving this compound

The isoquinolinium scaffold can undergo a variety of oxidative transformations, leading to the formation of new functional groups or the construction of more complex molecular architectures. These reactions often utilize external oxidants or proceed via aerobic oxidation.

Aerobic Oxidation Mechanisms and Singlet Oxygen Generation

Aerobic oxidation, utilizing molecular oxygen as the terminal oxidant, represents an environmentally benign approach to oxidation reactions. beilstein-journals.orgscirp.orgekb.eg In the context of isoquinolinium compounds, aerobic oxidation can lead to the formation of various oxygenated products. The mechanism of these reactions can be complex, often involving radical intermediates or the generation of reactive oxygen species such as singlet oxygen. researchgate.netnih.gov

Singlet oxygen (¹O₂), a highly reactive excited state of molecular oxygen, can be generated through photosensitization. researchgate.netmdpi.com Isoquinolinium derivatives themselves can act as photosensitizers, absorbing light and transferring energy to ground-state triplet oxygen to produce singlet oxygen. rsc.org This generated singlet oxygen can then react with various substrates, including the isoquinolinium compound itself or other molecules present in the reaction mixture. The efficiency of singlet oxygen generation depends on the photophysical properties of the isoquinolinium derivative and the reaction conditions. nih.gov

The reactivity of singlet oxygen with organic molecules is diverse and includes [4+2] cycloadditions with dienes, ene reactions with alkenes, and oxidation of sulfides and amines. The specific outcome of the reaction of singlet oxygen with this compound would depend on the reaction conditions and the presence of other reactive species.

Iodine(III)-Mediated Oxidation Processes

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are versatile and environmentally friendly oxidants that have found widespread use in organic synthesis. nih.govresearchgate.netmdpi.comsemanticscholar.org These reagents are known to mediate a variety of oxidative transformations, including the oxidation of alcohols, the formation of heterocyclic compounds, and oxidative rearrangements. researchgate.netchim.it

The reaction of this compound with a hypervalent iodine(III) reagent could lead to several possible outcomes. For example, oxidation of the ethyl groups at the 2 and 3 positions could occur, leading to the formation of corresponding carbonyl or hydroxylated derivatives. Alternatively, the isoquinolinium ring itself could be oxidized, potentially leading to the formation of isoquinolones or other oxidized products. researchgate.net

A metal-free switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones has been reported through the oxidation of isoquinolinium salts with phenyliodine(III) diacetate. researchgate.net The reaction outcome was found to be dependent on the reaction conditions, highlighting the tunability of these oxidative processes. The electrophilic nature of iodine(III) reagents plays a key role in their reactivity. mdpi.comnih.govchemistryviews.org

The table below provides examples of oxidation products obtained from isoquinolinium salts using different oxidizing agents.

Oxidizing AgentSubstrateProduct(s)
Phenyliodine(III) DiacetateIsoquinolinium Salts1,4-Bridged Dihydroisoquinoline-3-ones, Isoquinoline-1,3,4-triones researchgate.net
m-CPBAo-NitroiodobenzeneHypervalent iodine(III)/(V) reagent semanticscholar.org
OxoneIodoarenes[Bis(trifluoroacetoxy)iodo]arenes organic-chemistry.org
Sodium HypochloriteIodoarenes(Diacetoxyiodo)arenes organic-chemistry.org

Table 3: Products of Iodine(III)-Mediated Oxidation of Isoquinolinium Salts and Related Compounds

Rearrangement Reactions and Sigmatropic Shifts

Rearrangement reactions represent a class of transformations where the carbon skeleton of a molecule is reorganized. mvpsvktcollege.ac.in Sigmatropic shifts are a specific type of pericyclic rearrangement where a sigma bond migrates across a pi system. wikipedia.orgnumberanalytics.comlibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org

In the context of isoquinolinium systems, rearrangement reactions can provide access to novel and complex heterocyclic structures. For instance, researchgate.netresearchgate.net-sigmatropic rearrangements of ylides derived from isoquinolinium salts are known to occur. utas.edu.ausynarchive.comorganicchemistrydata.orgorganic-chemistry.org These reactions typically involve the deprotonation of an allylic or benzylic group attached to the nitrogen atom, followed by a concerted rearrangement to form a new carbon-carbon bond.

A base-promoted researchgate.netresearchgate.net-sigmatropic rearrangement of 1-vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts has been reported to afford functionalized 2,3,4,5-tetrahydro-1H-3-benzazonine derivatives in high yields. utas.edu.au This transformation represents a ring expansion, converting a six-membered ring into a nine-membered ring. The stereoselectivity of such rearrangements is often high, controlled by the geometry of the transition state. utas.edu.au

The competition between researchgate.netresearchgate.net- and nih.govresearchgate.net- (Stevens) rearrangements is a common feature in these systems, with the reaction outcome often being temperature-dependent. utas.edu.auorganic-chemistry.org At higher temperatures, the nih.govresearchgate.net-rearrangement product may be favored.

The table below illustrates different types of sigmatropic rearrangements.

Rearrangement TypeDescription
researchgate.netnih.gov-ShiftA sigma bond migrates across a three-atom pi system. wikipedia.org
nih.govsemanticscholar.org-ShiftA sigma bond migrates across a five-atom pi system. wikipedia.orglibretexts.org
nih.govwikipedia.org-ShiftA sigma bond migrates across a seven-atom pi system. wikipedia.org
researchgate.netresearchgate.net-Shift (e.g., Cope, Claisen)A sigma bond between two allyl fragments rearranges. wikipedia.orgnumberanalytics.com
researchgate.netresearchgate.net-Wittig RearrangementA base-induced rearrangement of allyl ethers. organic-chemistry.org

Role of this compound as a Reactive Intermediate

In the realm of organic synthesis, reactive intermediates are transient species that are not typically isolated but are key to understanding reaction mechanisms. rsc.org this compound, as a quaternary ammonium (B1175870) salt, is predisposed to participate in reactions through two primary pathways that involve the formation of reactive intermediates: the generation of an isoquinolinium ylide and direct nucleophilic attack on the isoquinolinium ring.

Isoquinolinium Ylide Formation and Cycloaddition Reactions:

A significant aspect of the reactivity of N-substituted isoquinolinium salts is their ability to form isoquinolinium ylides upon treatment with a base. nih.gov These ylides are 1,3-dipoles and are highly valuable intermediates in cycloaddition reactions. sharif.edu For this compound, the presence of an ethyl group at the C-3 position would influence the formation and reactivity of the corresponding ylide. The general mechanism involves the deprotonation of the carbon atom adjacent to the positively charged nitrogen, although in the case of 2,3-disubstituted isoquinolinium salts, the ylide is typically formed from a substituent on the nitrogen atom. Assuming the formation of an N-ylide from a suitable precursor, this intermediate can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov

The versatility of isoquinolinium ylides in synthesis is demonstrated by their participation in complex cascade reactions. For instance, a unique [3 + 2]–[4 + 2]–[3 + 2] cycloaddition sequence involving an isoquinolinium ylide has been reported, leading to polycyclic compounds with high stereoselectivity. rsc.org Such reactivity highlights the potential of a this compound-derived ylide to serve as a building block for intricate molecular architectures.

Nucleophilic Addition to the Isoquinolinium Ring:

The isoquinolinium nucleus is inherently electron-deficient, rendering the C-1 position highly susceptible to nucleophilic attack. nih.govnih.gov This electrophilicity is a cornerstone of isoquinolinium chemistry, leading to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. The presence of an ethyl group at the C-3 position in this compound would likely modulate the reactivity of the C-1 position towards nucleophiles.

Studies on related systems, such as 3-ethoxycarbonyl isoquinolinium salts, have shown that various nucleophiles, including organolithium reagents, alcoholates, and borohydrides, readily add to the C-1 position. nih.gov The nature of the substituent on the nitrogen atom and at other positions on the ring can influence the stability and subsequent reactivity of the resulting 1,2-dihydroisoquinoline. For example, the reaction of N-benzoylisoquinolinium salts with nucleophiles is a well-established method for the synthesis of functionalized isoquinolines. clockss.org It is therefore highly probable that this compound would react with a range of nucleophiles to afford 1-substituted-2,3-diethyl-1,2-dihydroisoquinolines.

The following table summarizes the types of reactive intermediates that can be generated from isoquinolinium salts and their subsequent transformations, which can be extrapolated to this compound.

Reactive IntermediateMethod of GenerationSubsequent TransformationProduct Class
Isoquinolinium YlideDeprotonation of an N-substituent[3+2] CycloadditionPyrrolo[2,1-a]isoquinolines
1,2-DihydroisoquinolineNucleophilic addition at C-1Aromatization or further functionalizationSubstituted Isoquinolines/Dihydroisoquinolines

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving transient species like reactive intermediates and to predict the structures of transition states. rsc.org While specific computational studies on this compound are not available in the literature, the methodologies applied to analogous systems offer a clear blueprint for how such investigations could be conducted.

Density Functional Theory (DFT) Studies:

Density Functional Theory (DFT) is a widely used computational method to explore reaction mechanisms, and it has been successfully applied to understand the reactivity of isoquinolinium salts. researchgate.net For this compound, DFT calculations could be employed to:

Model the geometry and electronic structure of the ground state cation and the corresponding isoquinolinium ylide.

Calculate the energy barriers for the formation of the ylide and for its subsequent cycloaddition reactions with various dipolarophiles. This would provide insights into the feasibility and selectivity (regio- and stereoselectivity) of these reactions. rsc.org

Investigate the pathway of nucleophilic addition to the C-1 position, identifying the transition state and determining the activation energy. This can help in understanding the factors that control the rate and outcome of such reactions.

Analyze the nature of transition states to confirm the concerted or stepwise nature of cycloaddition reactions. acs.org

Elucidation of Reaction Mechanisms:

Computational studies have been instrumental in clarifying the mechanisms of complex reactions involving isoquinolinium intermediates. For example, DFT calculations have shed light on the inverse electron demand Diels-Alder reactions in cascade sequences involving isoquinolinium salts, revealing the intricate details of bond formation and ring construction. researchgate.net

A hypothetical computational study on the [3+2] cycloaddition of a this compound-derived ylide with an alkene could involve locating the transition state structure and calculating its energy relative to the reactants. The results of such a study could be presented in a table format as shown below, illustrating the type of data that can be obtained.

ReactionReactantsDipolarophileMethodCalculated Activation Energy (kcal/mol)
[3+2] CycloadditionThis compound YlideEthylene (B1197577)DFT (B3LYP/6-31G)Hypothetical Value
Nucleophilic AdditionThis compoundMethoxideDFT (B3LYP/6-31G)Hypothetical Value

Note: The activation energies are hypothetical and would need to be determined through actual calculations.

Such computational data would be invaluable for rationalizing experimental observations and for designing new synthetic strategies based on the reactivity of this compound. The insights gained from these theoretical studies can guide the choice of reaction conditions and substrates to achieve desired outcomes with high efficiency and selectivity.

Derivatization and Structural Modification of 2,3 Diethylisoquinolinium

Alkyl Chain Length Variation and Its Influence on Isoquinolinium Salt Chemistry

The manipulation of alkyl chain lengths on the isoquinolinium core, specifically at the N-2 and C-3 positions, profoundly impacts the physicochemical properties of the resulting salts. While direct studies on 2,3-diethylisoquinolinium are specific, extensive research on related N-alkylisoquinolinium salts provides a clear framework for understanding these influences. mmsl.czresearchgate.netmmsl.cz The variation of these alkyl groups from ethyl to longer or shorter chains is expected to systematically alter properties such as solubility, critical micelle concentration (CMC), and thermal behavior.

Research has shown that N-alkylisoquinolinium salts with varying chain lengths (from C8 to C20) exhibit characteristics of cationic surfactants. mmsl.czresearchgate.netmmsl.czresearchgate.net The length of the N-alkyl chain is a crucial determinant of their surface-active properties and their ability to form micelles in solution, a process vital for applications in micellar catalysis. mmsl.cz For instance, increasing the alkyl chain length generally decreases the CMC and enhances the lipophilicity of the molecule.

A study on N-alkylisoquinolinium bromides demonstrated that the transition temperatures and the formation of liquid-crystalline phases (specifically smectic A phases) are highly dependent on the N-alkyl chain length. rsc.org Mesophase formation is governed by a delicate balance between the electrostatic forces of the ionic head groups and the disorder created by the molten alkyl chains. For a series of N-alkylisoquinolinium salts with bromide, tetrafluoroborate, and hexafluorophosphate (B91526) anions, a minimum alkyl chain length is required to induce liquid crystal behavior, and this minimum length increases as the anion size becomes larger. rsc.org

Table 1: Influence of N-Alkyl Chain Length on the Properties of Isoquinolinium Salts This table, based on general findings for N-alkylisoquinolinium salts, illustrates the expected trends upon varying one of the alkyl chains in a disubstituted isoquinolinium salt like this compound.

Alkyl Chain Length at N-2Expected LipophilicityExpected Critical Micelle Concentration (CMC)Tendency for Liquid Crystal Phase Formation
MethylLowHighLow
Ethyl (as in this compound) Moderate Moderate Moderate
OctylHighLowModerate-High
DodecylVery HighVery LowHigh
OctadecylExtremely HighExtremely LowVery High

Substitution Pattern Impact on Reactivity and Electronic Structure

Systematic studies on substituted isoquinolinium cations have established quantitative relationships between substituent effects and reactivity, often analyzed through pK_R+ values, which measure the equilibrium constant for pseudobase formation. cdnsciencepub.com For 2-methylisoquinolinium cations, a Hammett-type correlation shows that electron-withdrawing groups (like -CN or -CONH2) decrease the pK_R+ value, making the cation more susceptible to hydroxide (B78521) addition to form the corresponding 1,2-dihydroisoquinoline (B1215523) (pseudobase). cdnsciencepub.com Conversely, electron-donating groups would stabilize the cation and increase the pK_R+.

The relative reactivity of the isoquinolinium ion is greater than that of the quinolinium or pyridinium (B92312) ions in electrophilic nitration reactions. shahucollegelatur.org.in Substituents on the benzene (B151609) ring can direct the course of reactions; for example, oxidation of 5-aminoisoquinoline (B16527) affects the benzene ring, while oxidation of 5-nitroisoquinoline (B18046) impacts the pyridinium ring. shahucollegelatur.org.in Furthermore, the electronic properties of substituents influence the redox behavior of the isoquinolinium system. researchgate.net

Table 2: Predicted Impact of Benzo-Ring Substituents on the Properties of this compound

Substituent at C-5Electronic EffectPredicted pK_R+ (Cation Stability)Predicted Reactivity toward Nucleophiles
-OCH₃Electron-DonatingIncreaseDecrease
-CH₃Electron-DonatingSlight IncreaseSlight Decrease
-HNeutral (Reference)Reference Value Reference Value
-ClElectron-WithdrawingDecreaseIncrease
-CNStrongly Electron-WithdrawingSignificant DecreaseSignificant Increase
-NO₂Strongly Electron-WithdrawingMajor DecreaseMajor Increase

Synthesis of Polymeric and Oligomeric Isoquinolinium Architectures

The this compound moiety can be incorporated into larger macromolecular structures, leading to the formation of novel polyelectrolytes and functional polymers. These polymeric and oligomeric architectures can exhibit unique properties derived from the high density of cationic charges along the polymer backbone.

Several strategies can be envisioned for creating such architectures. One approach involves the polymerization of a vinyl-substituted isoquinoline (B145761) monomer, followed by quaternization with an ethylating agent to install the N-ethyl group, assuming the C-3 ethyl group is already in place. Another method is the post-modification of a pre-existing polymer. For instance, a polymer with reactive halide groups can be reacted with 3-ethylisoquinoline (B176333) to generate pendant isoquinolinium units. researchgate.net

Researchers have successfully synthesized redox-active poly(isoquinolinium) salts that display viologen-like behavior. acs.org Furthermore, the synthesis of supramolecular polymers has been achieved using 1,1'-Bis(isoquinoline)-1,4-Phenyldimethylenyl building blocks with copper(I) salts, where electrostatic interactions and hydrogen bonds contribute to the final structure. researchgate.net These examples highlight the feasibility of constructing well-defined polymeric systems containing the isoquinolinium core, which could be adapted for this compound. Such materials are of interest for applications as ion-exchange resins, conductive materials, or antimicrobial surfaces. mmsl.cz

Chiral Derivatization Strategies for this compound Analogues

Introducing chirality into the this compound framework can produce enantiomerically pure compounds valuable for asymmetric catalysis and chiral recognition. Several key strategies have been developed for the synthesis of chiral isoquinoline derivatives. nih.govmdpi.com

One prominent method is the catalytic asymmetric hydrogenation of isoquinolinium salts. Using chiral iridium or palladium complexes as catalysts, prochiral isoquinolinium salts can be reduced to optically active 1,2,3,4-tetrahydroisoquinolines with high enantioselectivity. nih.govmdpi.comdntb.gov.uaresearchmap.jp While this method modifies the heterocyclic core, it establishes chirality that can be carried through subsequent synthetic steps.

Another powerful approach involves the use of chiral auxiliaries. An optically pure chiral group, such as (R)- or (S)-phenylglycinol, can be attached to the isoquinoline nitrogen. nih.gov The resulting diastereomeric isoquinolinium salt can then undergo a stereoselective reaction, such as reduction, where the auxiliary directs the formation of a new chiral center. Subsequent removal of the auxiliary yields the enantiomerically enriched isoquinoline derivative. nih.gov Alanine derivatives have also been employed as chiral auxiliaries to synthesize chiral 1-substituted isoquinolines. nih.gov

Finally, direct asymmetric synthesis can create axially chiral isoquinolines. Palladium-catalyzed asymmetric Larock isoquinoline synthesis has been used to construct axially chiral 3,4-disubstituted isoquinolines with high enantiomeric ratios. acs.org This strategy could potentially be adapted to create axially chiral analogues of this compound by carefully selecting the appropriate precursors.

Advanced Spectroscopic and Chromatographic Characterization in Research of 2,3 Diethylisoquinolinium

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. kuleuven.be Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. scialert.nettandfonline.com

For the 2,3-diethylisoquinolinium cation, HRMS analysis would be expected to yield a highly accurate mass measurement that confirms its elemental formula, C₁₃H₁₆N⁺. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Table 5.1.1: Predicted HRMS Data for this compound Cation

Parameter Predicted Value Information Yielded
Molecular Formula C₁₃H₁₆N⁺ ---
Theoretical Exact Mass 186.1277 u Confirms elemental composition

| Observed m/z | ~186.1277 | Experimental confirmation of the cation's mass |

This table contains predicted data based on theoretical calculations.

In research scenarios, such as confirming the product of a synthesis reaction, obtaining an experimental mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to study its fragmentation patterns. Expected fragmentation pathways might include the neutral loss of ethylene (B1197577) (C₂H₄) or an ethyl radical (•C₂H₅), providing further structural information about the ethyl substituents.

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Dynamics (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. researchgate.netscribd.com By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in a molecule can be determined. mdpi.comsysrevpharm.org

For this compound, the ¹H NMR spectrum would provide distinct signals for the aromatic protons and the two different ethyl groups. The protons of the N-ethyl group (position 2) would be significantly deshielded due to the positive charge on the adjacent nitrogen atom. The C3-ethyl group would influence the chemical shifts of the adjacent aromatic protons. Two-dimensional NMR techniques, such as COSY and HMBC, would be used to definitively assign proton and carbon signals and confirm the substitution pattern.

Table 5.2.1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
H-1 ~9.5-9.8 s 1H Aromatic
H-4 ~7.8-8.0 s 1H Aromatic
H-5 to H-8 ~7.6-8.2 m 4H Aromatic
N-CH₂ ~4.8-5.1 q 2H N-ethyl
C3-CH₂ ~3.1-3.4 q 2H C3-ethyl
N-CH₂CH₃ ~1.6-1.8 t 3H N-ethyl

This table contains predicted data based on known substituent effects on the isoquinolinium ring system. sysrevpharm.orgnih.gov s=singlet, t=triplet, q=quartet, m=multiplet.

Table 5.2.2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbons Predicted δ (ppm) Assignment
C=N (C-1, C-3) ~145-160 Aromatic Quaternary
C-4 to C-10 ~125-140 Aromatic CH and Quaternary
N-CH₂ ~55-60 N-ethyl
C3-CH₂ ~25-30 C3-ethyl
N-CH₂CH₃ ~14-16 N-ethyl

This table contains predicted data based on known substituent effects on the isoquinolinium ring system.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Resolution (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in a mixture, quantifying them, and assessing the purity of a compound. For ionic compounds like this compound salts, reversed-phase HPLC is a common method.

A typical analysis would involve injecting a solution of the compound onto a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer or ion-pairing agent added to ensure good peak shape and reproducible retention times. Purity is assessed by detecting any impurity peaks in the chromatogram, often using a UV-Vis detector set to a wavelength where the isoquinolinium core exhibits strong absorbance. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Table 5.3.1: Representative HPLC Method and Purity Analysis

Parameter Value / Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Retention Time ~8.5 min (Hypothetical)

| Purity Result | 99.5% (Hypothetical) |

This table outlines a hypothetical but typical HPLC method for the analysis of an N-alkylated aromatic cation.

Vibrational Spectroscopy for Molecular Interactions (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their environment. These techniques are complementary and probe the vibrational modes of a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic system and the aliphatic ethyl groups.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

C=C and C=N ring stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the isoquinolinium aromatic core.

C-H bending: Vibrations for the ethyl groups would appear in the 1375-1470 cm⁻¹ range.

Analysis of these spectra helps confirm the presence of both the aromatic core and the alkyl substituents. Shifts in peak positions can also provide insights into intermolecular interactions in the solid state.

Table 5.4.1: Predicted Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium-Strong Aliphatic C-H Stretch (CH₂, CH₃)
1640-1610 Strong C=N / C=C Ring Stretch
1590-1450 Medium-Strong Aromatic C=C Ring Stretches

This table contains predicted data based on characteristic group frequencies and data for related heterocyclic compounds.

Electronic Spectroscopy for Electronic Transitions and Interactions (e.g., UV-Vis, Fluorescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from π to π* orbitals in conjugated systems. The isoquinolinium ring system is a strong chromophore, and its UV-Vis spectrum is expected to display characteristic absorption bands. The presence of alkyl substituents may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λ_max).

Many quinolinium and isoquinolinium compounds are also known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. Fluorescence spectroscopy can provide information on the electronic structure and the molecule's interaction with its environment. The excitation spectrum should resemble the absorption spectrum, and the emission spectrum (Stokes-shifted to a longer wavelength) provides a characteristic fingerprint.

Table 5.5.1: Predicted Electronic Spectroscopy Data for this compound (in Methanol)

Technique Parameter Predicted Value Transition Type
UV-Vis λ_max 1 ~230 nm π → π*
λ_max 2 ~275 nm π → π*
λ_max 3 ~335 nm π → π*
Fluorescence Excitation λ_max ~335 nm S₀ → S₁

This table contains predicted data based on the known spectra of isoquinolinium and related N-alkylated derivatives.

X-ray Diffraction Analysis for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal XRD study would confirm the planarity of the isoquinolinium ring system and reveal the conformation of the two ethyl groups relative to the ring.

Furthermore, XRD analysis elucidates the crystal packing, showing how the cations and their counter-ions are arranged in the crystal lattice. This information is crucial for understanding solid-state properties. Powder X-ray diffraction (PXRD) can be used to assess the bulk purity and crystallinity of a sample by comparing the experimental pattern to one simulated from single-crystal data.

Table 5.6.1: Hypothetical Single-Crystal X-ray Diffraction Data

Parameter Hypothetical Value Information Provided
Crystal System Monoclinic Basic crystal symmetry
Space Group P2₁/c Detailed crystal symmetry
a, b, c (Å) 10.2, 8.5, 14.1 Unit cell dimensions
β (°) 98.5 Unit cell angle
Z 4 Molecules per unit cell
Bond Length (N-C_ethyl) ~1.49 Å Precise molecular geometry

| Bond Angle (C-N-C) | ~121° | Precise molecular geometry |

This table presents hypothetical data for a plausible crystal structure of a this compound salt, drawing on general features of similar organic salts.

Application of Spectroscopic Data Analysis in Complex Research Scenarios

In a typical research workflow, no single technique is sufficient for the complete characterization of a new compound like this compound. Instead, these advanced methods are used in a complementary fashion to build a comprehensive and unambiguous profile of the molecule.

For instance, after a synthetic procedure aiming to produce a this compound salt, HPLC (5.3) would first be employed to separate the target compound from unreacted starting materials and byproducts, giving an initial indication of success and purity. The collected fraction would then be subjected to HRMS (5.1), which would confirm that the major product has the correct elemental formula (C₁₃H₁₆N⁺).

With the correct formula established, ¹H and ¹³C NMR (5.2) would be used to piece together the atomic connectivity. The distinct patterns of the two ethyl groups and the seven aromatic protons would allow for confirmation of the 2,3-disubstitution pattern, ruling out other possible isomers. Vibrational (5.4) and electronic (5.5) spectroscopies would provide further confirmation of the functional groups and conjugated system, serving as valuable fingerprints for the compound.

Finally, if suitable crystals can be obtained, single-crystal XRD (5.6) would provide the ultimate proof of structure, revealing its exact three-dimensional geometry and solid-state packing. This combined, multi-technique approach ensures that the compound's identity, purity, and key structural features are established with the highest degree of scientific rigor.

Exploration of Advanced Applications of 2,3 Diethylisoquinolinium in Chemical Science

Catalytic Activity of 2,3-Diethylisoquinolinium Compounds

Quaternary isoquinolinium salts, including this compound, are recognized for their role as cationic surfactants and their potential as catalysts in various chemical transformations. mmsl.czresearchgate.net Their catalytic activity is often linked to their ability to form micelles and facilitate reactions between substances in different phases.

Quaternary isoquinolinium salts are a class of cationic surfactants that can form micelles in solution. mmsl.czresearchgate.net This aggregation behavior is central to their function in micellar catalysis, a process where the rate of a chemical reaction is altered by the presence of micelles. iupac.org The formation of these micellar pseudo-phases can lead to an increase in reaction rates by concentrating reactants within the micelle, providing a more favorable orientation and solvation environment for the transition state. iupac.orggovtsciencecollegedurg.ac.in

The surface activity of these compounds, a consequence of their amphiphilic nature, allows them to lower surface and interfacial tension. basicmedicalkey.com This property is crucial for creating emulsions, which are stable mixtures of otherwise immiscible liquids. basicmedicalkey.com The effectiveness of isoquinolinium salts as micellar catalysts is influenced by their structure, particularly the length of the alkyl chains attached to the nitrogen atom, which affects their hydrophobicity and ability to form stable micelles. mmsl.czresearchgate.net Research has shown that these compounds can be effective in promoting reactions such as hydrolysis. researchgate.netgovtsciencecollegedurg.ac.in

Table 1: Factors Influenced by this compound in Micellar Catalysis

Factor Description
Reaction Rate Can be accelerated due to the concentration of reactants within the micellar environment. iupac.org
Solubilization Facilitates the mixing of reactants that are soluble in different phases (e.g., aqueous and organic). govtsciencecollegedurg.ac.in
Interfacial Tension Lowers the tension between different liquid phases, promoting the formation of emulsions. basicmedicalkey.com
Catalyst Stability The micellar structure can provide a protective environment for the catalyst, potentially increasing its lifespan.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. operachem.comresearchgate.net Quaternary ammonium (B1175870) salts, like this compound, are commonly employed as phase-transfer catalysts. operachem.comijirset.com

The fundamental mechanism of PTC involves the catalyst, often a quaternary salt (Q⁺X⁻), facilitating the transfer of a reactant from one phase to another where the reaction occurs. youtube.com For instance, an anionic nucleophile (Y⁻) in an aqueous phase can be transported into an organic phase by the catalyst. operachem.comyoutube.com This is achieved through an ion-exchange process where the catalyst's anion (X⁻) is exchanged for the reactant anion (Y⁻) at the interface of the two phases. wiley-vch.de The resulting lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and can then react with the organic substrate (RX). operachem.comyoutube.com After the reaction, the catalyst, now paired with the leaving group (X⁻), returns to the aqueous phase or the interface to repeat the cycle. operachem.com

The efficiency of a phase-transfer catalyst is dependent on several factors, including the structure of the catalyst, the nature of the organic solvent, temperature, and agitation rate. operachem.com The lipophilicity of the quaternary cation is particularly important; it must be soluble enough in the organic phase to transport the anion effectively but also able to return to the interface for the next catalytic cycle. operachem.com

Table 2: Key Steps in Phase-Transfer Catalysis Involving a Quaternary Salt

Step Description
1. Anion Exchange The catalyst cation (Q⁺) exchanges its initial anion (X⁻) for a reactant anion (Y⁻) from the aqueous phase. wiley-vch.de
2. Phase Transfer The newly formed ion pair (Q⁺Y⁻) moves from the aqueous or interfacial region into the organic phase. youtube.com
3. Reaction The reactant anion (Y⁻) reacts with the organic substrate (RX) in the organic phase to form the product (RY). operachem.com
4. Catalyst Regeneration The catalyst cation (Q⁺), now paired with the leaving group (X⁻), returns to the interface to begin a new cycle. operachem.com

Micellar Catalysis and Surface Activity Phenomena

Integration of this compound in Materials Science Research

The isoquinolinium framework is a versatile platform for the development of advanced materials. Its incorporation into polymers, supramolecular structures, sensors, and dyes has led to materials with unique and desirable properties.

The development of novel polymeric and supramolecular materials is a rapidly advancing field of research. nih.govastrj.com Polymeric materials can be designed with specific physical and chemical properties by carefully selecting the monomer units. uomustansiriyah.edu.iq For instance, polymers can be linear, branched, or cross-linked, leading to a wide range of mechanical and thermal behaviors. uomustansiriyah.edu.iq The introduction of functional groups, such as those found in isoquinolinium salts, can impart unique characteristics to the polymer. frontiersin.org

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. news-medical.netbeilstein-journals.org These interactions can be used to construct complex and ordered architectures from smaller building blocks. news-medical.netthno.org The resulting supramolecular assemblies can exhibit properties that are distinct from their individual components. nih.gov The incorporation of charged species like this compound can influence the self-assembly process and the final structure of the supramolecular material.

The development of chemical sensors is crucial for a wide range of applications, including environmental monitoring, healthcare, and industrial process control. azosensors.com Fluorescent sensors are particularly attractive due to their high sensitivity and ease of operation. researchgate.net The design of such sensors often involves a fluorophore, a molecule that emits light upon excitation, coupled to a recognition element that selectively interacts with the target analyte. researchgate.net

Isoquinolinium derivatives have been investigated as components of fluorescent sensors. nih.gov For example, bi-substituted acetylenes containing both quinolinium and isoquinolinium moieties have been shown to act as highly sensitive and switchable sensors for hydroxide (B78521) ions on glass surfaces. nih.gov The interaction of the hydroxide ion with the sensor molecule leads to the formation of a colored adduct, providing a visual indication of the analyte's presence. nih.gov The electronic properties of the isoquinolinium ring can be tuned by altering the substitution pattern, which in turn affects the sensor's sensitivity and fluorescence behavior. nih.gov The development of these sensors often involves their immobilization on solid supports, such as glass or polymers, to create practical sensing devices. researchgate.net

Table 3: Components of an Isoquinolinium-Based Fluorescent Sensor

Component Function
Isoquinolinium Unit Acts as part of the signaling unit and contributes to the electronic properties of the sensor. nih.gov
Recognition Element Selectively binds to the target analyte. researchgate.net
Fluorophore Emits a detectable light signal upon interaction with the analyte. researchgate.net
Linker Connects the recognition element to the fluorophore.
Support Matrix Immobilizes the sensor for practical applications (e.g., glass, polymer). researchgate.net

Isoquinolinium derivatives have also found applications in the field of dyes and photosensitizers. researchgate.net Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) which are capable of inducing cell death. wiley.commdpi.com This property is harnessed in photodynamic therapy (PDT), a medical treatment for certain types of cancer and other diseases. wiley.commdpi.com

The effectiveness of a photosensitizer is determined by several factors, including its ability to absorb light in the "therapeutic window" (600-800 nm), its efficiency in generating ROS, and its selective accumulation in target tissues. nih.gov Researchers have explored modifying the structure of dyes to enhance these properties. nih.gov For instance, incorporating long alkyl chains into dye molecules can influence their aggregation behavior and their interaction with biological membranes, which in turn affects their photodynamic activity. acs.org

Recent studies have focused on isoquinolinium-based photosensitizers that exhibit aggregation-induced emission (AIE). rsc.org AIE-active molecules are typically non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. rsc.org This property is advantageous for biological imaging and therapy, as it allows for "turn-on" fluorescence in specific environments. Isoquinolinium-based AIE photosensitizers have been shown to efficiently generate ROS and have potential applications in the photodynamic inactivation of viruses. rsc.org

Sensor and Probe Development Based on Isoquinolinium Frameworks

Mechanistic Investigations of Biological Activity of Isoquinolinium Scaffolds

The isoquinolinium core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities. researchgate.net Understanding the mechanisms through which these compounds exert their effects is a critical area of research, paving the way for the development of new therapeutic agents. researchgate.netmdpi.com The biological actions of isoquinolinium derivatives are diverse, ranging from antimicrobial and anticancer to enzyme inhibition. researchgate.netmdpi.com The foundation of these activities lies in their interactions with fundamental biological macromolecules and their ability to navigate the complex cellular environment.

A primary mechanism by which isoquinolinium compounds exert their biological effects is through direct interaction with nucleic acids and proteins. nih.govnih.gov These interactions can disrupt essential cellular processes, leading to outcomes such as the inhibition of cancer cell proliferation. nih.gov

Isoquinolinium alkaloids, such as berberine (B55584) and palmatine, are well-documented for their ability to bind to various forms of DNA. nih.gov A particularly significant target is the G-quadruplex (G4) DNA structure, which is found in regions of the genome critical for cell regulation, such as telomeres and gene promoters. mdpi.comnih.govresearchgate.net The stabilization of these G4 structures by isoquinolinium ligands can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells. nih.gov Spectroscopic studies have shown that isoquinolinium derivatives can bind to G4-DNA with high affinity. rsc.org For instance, certain derivatives exhibit a "light-up" fluorescence effect upon binding, a property that is valuable for developing selective G4-DNA probes. rsc.org The interaction is often characterized by stacking of the planar aromatic isoquinolinium ring with the G-quartets of the DNA structure. nih.gov

Beyond G4-DNA, isoquinolinium compounds like sanguinarine (B192314) have been shown to intercalate into the standard double-helical B-DNA. nih.gov This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA, which can interfere with DNA replication and transcription.

The interactions are not limited to nucleic acids. Isoquinolinium scaffolds also serve as a basis for designing molecules that target proteins. nih.gov These interactions can be highly specific, modulating the function of enzymes or other proteins involved in signaling pathways. nih.govnih.gov For example, derivatives have been synthesized to act as potent blockers of small conductance Ca2+-activated K+ channels. acs.org Molecular modeling studies corroborate that the affinity of these compounds is influenced by the substitution pattern on the isoquinolinium ring and the nature of the linker in bis-isoquinolinium structures. acs.org The development of protein-protein interaction (PPI) inhibitors is another area where the isoquinolinium scaffold is being explored, offering potential for novel therapeutic strategies. nih.gov

Table 1: Examples of Isoquinolinium Derivatives and their Molecular Interactions

Isoquinolinium DerivativeTarget BiomoleculeType of InteractionObserved Effect
BerberineG-quadruplex DNAStacking, StabilizationInhibition of telomerase activity nih.gov
PalmatineG-quadruplex DNABindingPotential antitumor activity nih.gov
SanguinarineB-DNAIntercalationInterference with DNA function nih.gov
Bis-isoquinolinium derivativesK+ channelsBlockingInhibition of channel activity acs.org
N-biphenyldihydroisoquinoliniumG-quadruplex DNABinding, FluorescenceSelective fluorimetric detection rsc.org

For a compound to be biologically active against an intracellular target, it must first cross the cell membrane. nih.gov The cellular uptake and subsequent distribution of isoquinolinium alkaloids are complex processes influenced by the physicochemical properties of the specific molecule and the characteristics of the cell. nih.govresearchgate.net

The transport of alkaloids across cellular membranes can occur through various mechanisms. nih.gov The lipophilicity of the molecule plays a crucial role; however, the permanent positive charge of quaternary isoquinolinium compounds means they generally cannot diffuse passively through the lipid bilayer. researchgate.net Instead, their entry into cells is often mediated by specific transporter proteins. nih.govresearchgate.net Studies on the plant alkaloid berberine have identified the involvement of ATP-binding cassette (ABC) transporters in its translocation across membranes. researchgate.net

The development of advanced techniques like imaging mass spectrometry and single-cell mass spectrometry has enabled the direct determination of alkaloid localization at the cellular and even subcellular level in plant tissues, revealing cell-specific accumulation in structures like idioblasts and laticifers. nihonika.co.jp

Table 2: Factors Influencing Cellular Uptake and Distribution of Isoquinolinium Scaffolds

FactorDescriptionImplication for Biological Activity
Physicochemical Properties Lipophilicity, charge, and size of the molecule.Determines the ability to cross membranes and interact with transporters. researchgate.net
Membrane Transporters Presence of specific transporters like ABC transporters or antiporters.Facilitates the entry and efflux of charged molecules from the cell. nih.govresearchgate.net
Intracellular pH Gradients Differences in pH between cellular compartments (e.g., cytosol vs. vacuole/lysosome).Can lead to the trapping of protonated alkaloids in acidic organelles (ion-trap mechanism). researchgate.net
Metabolism Enzymatic modification of the compound within the cell.Can activate, inactivate, or alter the distribution of the compound. neu.edu.tr

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a principle that is fundamental to all biological processes. nih.govresearchgate.net The ability of isoquinolinium scaffolds to participate in specific molecular recognition events with biological targets like nucleic acids and proteins underpins their diverse pharmacological activities. nih.govnih.gov

The key to the molecular recognition capabilities of the isoquinolinium scaffold lies in its structural features. The planar, aromatic, and cationic nature of the isoquinolinium ring system facilitates several types of non-covalent interactions:

Electrostatic Interactions: The positive charge on the quaternary nitrogen atom can form strong electrostatic interactions with negatively charged groups on target molecules, such as the phosphate (B84403) backbone of DNA. nih.gov

π-π Stacking: The extended aromatic system of the isoquinolinium ring allows for favorable stacking interactions with the aromatic bases of nucleic acids or aromatic amino acid residues in proteins. nih.govrsc.org This is a dominant force in the binding to G-quadruplex DNA. rsc.org

Hydrogen Bonding: Substituents on the isoquinolinium core can act as hydrogen bond donors or acceptors, enabling specific recognition of patterns on the surface of a protein or within the grooves of DNA.

The specificity of recognition can be finely tuned by modifying the isoquinolinium scaffold. For instance, the attachment of different substituents can alter the shape, electronic properties, and hydrogen-bonding capabilities of the molecule, thereby directing its binding to a specific target. mdpi.com The design of bis-isoquinolinium compounds, where two isoquinolinium units are connected by a linker, introduces additional parameters such as the length and flexibility of the linker, which have been shown to be critical for high-affinity and selective binding to G-quadruplex DNA structures. researchgate.net The relative orientation of the two isoquinolinium rings in these dimeric structures determines the mode and strength of binding to different G4 topologies. researchgate.net This principle of modular design allows for the development of isoquinolinium-based ligands with high selectivity for one type of biological target over another, a crucial requirement for therapeutic applications. nih.govnih.gov

Computational and Theoretical Studies of 2,3 Diethylisoquinolinium

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules like 2,3-diethylisoquinolinium. These methods provide detailed insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. frontiersin.orgaimspress.com For an aromatic cation like this compound, the HOMO is expected to be localized primarily on the isoquinolinium ring system, while the LUMO would also be centered on the aromatic core, poised to accept electron density. The presence of electron-donating ethyl groups at the N2 and C3 positions would be expected to raise the HOMO energy level and slightly alter the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted isoquinolinium cation, suggesting increased reactivity. wuxiapptec.com

Reactivity Indices: Quantum chemical calculations allow for the determination of various reactivity descriptors. For this compound, key sites for nucleophilic attack would likely be the electron-deficient carbon atoms of the pyridinium (B92312) ring, particularly C1 and C3, due to the electron-withdrawing effect of the quaternized nitrogen atom. Electrophilic attack would be less favorable due to the net positive charge but could potentially occur on the benzene (B151609) ring portion of the isoquinolinium core.

Table 1. Theoretical Electronic Properties for an Analogous N-Ethylisoquinolinium Cation (Illustrative Data)
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-8.5 eVIndicates electron-donating capability.
LUMO Energy-3.0 eVIndicates electron-accepting capability. wuxiapptec.com
HOMO-LUMO Gap (ΔE)5.5 eVCorrelates with chemical stability and reactivity. researchgate.net
Mulliken Charge on N+0.25 eHighlights the electrophilic nature of the nitrogen center.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations are invaluable for understanding its conformational flexibility and how it interacts with its environment, such as solvent molecules or other ions. rsc.orgmdpi.com

Conformational Analysis: The two ethyl groups in this compound introduce conformational freedom. The rotation around the N-CH₂ and C-CH₂ single bonds can be explored using MD simulations. libretexts.orgscielo.org.mx These simulations can identify the most stable (lowest energy) conformations and the energy barriers between different rotational states (rotamers). mdpi.com It is expected that staggered conformations of the ethyl groups would be energetically favored over eclipsed conformations to minimize steric strain. scielo.org.mx The orientation of the ethyl group at the C3 position relative to the plane of the isoquinolinium ring is of particular interest, as it can influence the accessibility of the reactive sites on the ring.

Intermolecular Interactions: In a solution, MD simulations can model the interactions between the this compound cation and solvent molecules (e.g., water). newswise.com These simulations reveal the structure of the solvation shell, showing how solvent molecules arrange themselves around the cation. rsc.org Key interactions would include ion-dipole interactions between the positively charged isoquinolinium ring and the negative pole of polar solvent molecules (like the oxygen atom in water). Hydrogen bonding between solvent molecules and any potential hydrogen bond acceptors on the cation's counter-ion would also be captured. Such simulations are critical for understanding solubility and the influence of the solvent on reactivity. mdpi.com

Table 2. Conformational and Interaction Parameters for this compound (Theoretical Projections)
ParameterDescriptionExpected Finding from MD Simulation
C3-C-C-H Dihedral AngleRotation of the C3-ethyl group.Preference for staggered conformations (approx. 60°, 180°, 300°). libretexts.org
N-C-C-H Dihedral AngleRotation of the N-ethyl group.Preference for staggered conformations. mdpi.com
Radial Distribution Function (g(r))Probability of finding a solvent molecule at a certain distance from the cation.Shows distinct peaks indicating structured solvation shells. mdpi.com
Interaction EnergyStrength of the interaction between the cation and its environment.Quantifies the stability of the solvated complex.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a workhorse of computational chemistry for accurately calculating the ground-state properties of molecules. google.com By solving the Kohn-Sham equations, DFT can determine the minimum energy geometry and other fundamental properties of this compound with a high degree of accuracy, provided an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are used. researchgate.netstackexchange.comresearchgate.net

Optimized Geometry: A key output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. arxiv.orgresearchgate.net For this compound, this would provide precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The isoquinolinium core is expected to be largely planar, with the ethyl groups adopting their most stable, sterically unhindered conformations. wikipedia.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated spectrum with an experimental one can help to confirm the structure and identify characteristic vibrational modes associated with the isoquinolinium ring and the ethyl substituents.

Table 3. Predicted Ground State Properties for this compound via DFT (Illustrative)
PropertyIllustrative Value/DescriptionMethodological Basis
C1=N2 Bond Length~1.35 ÅDFT Geometry Optimization (e.g., B3LYP/6-31G) nih.gov
C3-C(ethyl) Bond Length~1.51 ÅDFT Geometry Optimization (e.g., B3LYP/6-31G) nih.gov
C-N-C Bond Angle~121°DFT Geometry Optimization researchgate.net
Total Dipole MomentCalculated value depends on counter-ion positionDFT Calculation researchgate.net

Predictive Modeling for Reaction Outcomes and Product Profiles

Computational chemistry can be used not only to analyze stable molecules but also to predict the outcomes of chemical reactions. By modeling the transition states—the highest energy points along a reaction pathway—researchers can forecast which products are most likely to form.

Transition State Theory: For a potential reaction involving this compound, such as a nucleophilic addition, DFT can be used to locate the transition state structure. The energy of this transition state, relative to the reactants, gives the activation energy. A lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways, one can predict which product will be formed preferentially.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. researchgate.net If a dataset of related isoquinolinium compounds with known reactivities were available, a QSAR model could be developed. nih.gov This model would use calculated molecular descriptors (numerical representations of molecular structure) for each compound to build a mathematical equation that predicts reactivity. europa.euu-strasbg.fr For this compound, such a model could predict its reaction rate or equilibrium constant in a given reaction, even without performing the experiment.

Table 4. Parameters in Predictive Modeling for Isoquinolinium Reactivity
Modeling ApproachKey Input ParametersPredicted Outcome
Transition State Calculation (DFT)Reactant and product structures, proposed mechanismActivation energy, reaction rate, product selectivity
QSAR ModelingMolecular descriptors (e.g., LogP, electronic properties, topological indices) for a series of compounds nih.govPredicted biological activity or chemical reactivity researchgate.net

Cheminformatics and Data Science Applications in Isoquinolinium Research

Cheminformatics applies data science techniques to solve chemical problems, often involving large datasets of molecules. nih.gov These tools are essential for organizing, analyzing, and leveraging the vast amount of chemical information available.

Chemical Space Analysis: The "chemical space" is a conceptual, high-dimensional space where each point represents a possible molecule. Cheminformatics tools can be used to map the chemical space occupied by known isoquinolinium derivatives. mdpi.com By analyzing the properties of these compounds (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors), researchers can understand the diversity of existing structures and identify unexplored regions of the isoquinolinium chemical space where novel compounds with desired properties might be found.

Similarity Searching and Clustering: If one were designing new isoquinolinium-based compounds, cheminformatics could be used to search large chemical databases for molecules similar to a lead structure like this compound. datamol.io Furthermore, clustering algorithms can group large sets of isoquinolinium derivatives into smaller, more manageable clusters of structurally similar compounds. researchgate.net This is useful for selecting a diverse subset of compounds for experimental testing or for understanding the structure-activity relationships within a large library. researchgate.net

Table 5. Cheminformatics Applications in the Study of Isoquinolinium Derivatives
ApplicationMethodologyObjective
Diversity AnalysisCalculation of molecular descriptors and property distributions.Assess the structural variety within a library of isoquinolinium compounds.
Virtual ScreeningUsing computational models (e.g., QSAR, docking) to predict the properties of a large virtual library.Identify promising new isoquinolinium candidates for synthesis and testing.
Molecular ClusteringAlgorithms (e.g., Butina clustering) based on molecular fingerprints (e.g., Tanimoto similarity). researchgate.netGroup similar molecules together to rationalize library design and analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-Diethylisoquinolinium, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized precursors. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions can form the isoquinolinium core, followed by ethyl group introduction via alkylation. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. Purification via column chromatography or recrystallization ensures high purity. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Statistical tools like one-way ANOVA can validate reproducibility across batches .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Prioritize solubility studies in polar/non-polar solvents (e.g., via UV-Vis spectroscopy) and thermal stability analysis (TGA/DSC). Electrochemical properties (e.g., redox behavior) can be assessed using cyclic voltammetry. Computational methods (DFT) may predict electronic properties, which should be cross-validated with experimental data . Include triplicate measurements to ensure reliability and report standard deviations .

Q. What literature review strategies are essential for contextualizing this compound within existing research?

  • Methodological Answer : Use databases like SciFinder and PubMed with keywords such as "isoquinolinium derivatives" and "ethyl-substituted heterocycles." Focus on peer-reviewed journals (avoiding non-academic sources) to identify synthesis protocols, biological activities, or catalytic applications. Track citation networks to map knowledge gaps. Maintain a structured reference library using tools like Zotero .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines, or dosage). Replicate key studies under controlled conditions, ensuring standardized protocols. Use statistical models (e.g., mixed-effects regression) to account for heterogeneity. Cross-reference spectral data (e.g., NMR) to confirm compound identity in disputed cases .

Q. What strategies are recommended for optimizing the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables like catalyst loading, solvent, and temperature. Use enantiomeric excess (ee) as a response metric, analyzed via chiral HPLC or polarimetry. Compare performance against known catalysts (e.g., Cinchona alkaloids) and apply Hammett plots to correlate substituent effects with activity .

Q. How should researchers validate the environmental stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., exposure to UV light, humidity, or oxidative agents). Monitor decomposition pathways using LC-MS and quantify degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include ecotoxicological assays (e.g., Daphnia magna toxicity) to assess environmental impact .

Q. What advanced analytical techniques are most effective for distinguishing this compound from structural analogs?

  • Methodological Answer : Combine hyphenated techniques like LC-MS/MS for high specificity. Use X-ray crystallography to resolve stereochemical ambiguities. Solid-state NMR can differentiate polymorphic forms. Cross-validate findings with computational simulations (e.g., molecular docking) to confirm uniqueness .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation by integrating experimental, computational, and literature data. Use tools like PRISMA flow diagrams for systematic reviews .
  • Ethical Compliance : Secure institutional ethics approval for biological studies, detailing consent protocols and data anonymization .
  • Reproducibility : Publish raw data in repositories (e.g., Zenodo) and provide detailed Supplemental Information (SI) with experimental parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.